molecular formula C10H14N2O2 B2610546 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid CAS No. 196100-86-4

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid

Cat. No.: B2610546
CAS No.: 196100-86-4
M. Wt: 194.234
InChI Key: FXWSNXDIXJGVBI-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Biochemical Analysis

Biochemical Properties

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13)

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-2 leads to decreased inflammation and pain in affected cells . Furthermore, this compound may affect other cellular processes such as apoptosis, proliferation, and differentiation, although more studies are required to confirm these effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of COX-2, it inhibits the enzyme’s activity, leading to reduced production of inflammatory mediators This inhibition is crucial for its anti-inflammatory effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s transport and distribution are crucial for its biological activity and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid include other indazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWSNXDIXJGVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196100-86-4
Record name 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid
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